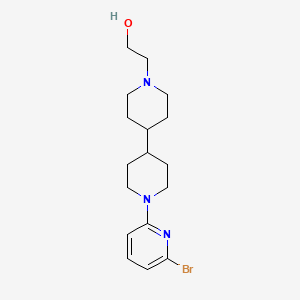![molecular formula C31H33F3N2O13 B13858235 Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound that serves as an intermediate in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound is notable for its intricate structure, which includes a thiazole ring, a trifluoromethyl group, and a glucuronide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and acetyl groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final steps involve the conjugation of the glucuronide moiety and the acetylation of the hydroxyl groups to form the triacetate.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a multi-step synthesis involving high-performance liquid chromatography (HPLC) for purification and characterization.
化学反応の分析
Types of Reactions
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves its interaction with specific molecular targets. The compound is metabolized to Mirabegron O-Glucuronide, which acts on beta-3 adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder. This pathway is crucial for its therapeutic effects in treating overactive bladder.
類似化合物との比較
Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder.
Mirabegron O-Glucuronide: The direct metabolite of Mirabegron.
Other Beta-3 Adrenergic Agonists: Compounds like Vibegron and Solabegron.
Uniqueness
Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Mirabegron O-Glucuronide. Its distinct functional groups and complex synthesis route set it apart from other similar compounds.
特性
分子式 |
C31H33F3N2O13 |
|---|---|
分子量 |
698.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-nitrophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H33F3N2O13/c1-17(37)45-24-25(46-18(2)38)27(47-19(3)39)29(49-26(24)28(40)44-4)48-23(21-8-6-5-7-9-21)16-35(30(41)31(32,33)34)15-14-20-10-12-22(13-11-20)36(42)43/h5-13,23-27,29H,14-16H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1 |
InChIキー |
NFKBHFJVLKTJSD-SKGYKWDNSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



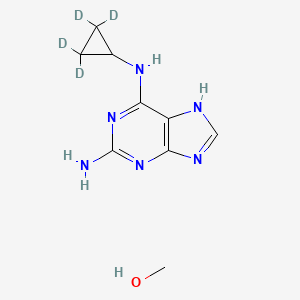
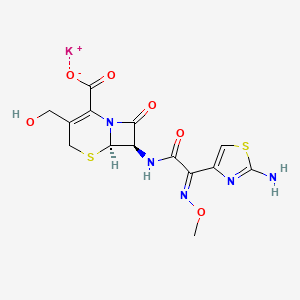

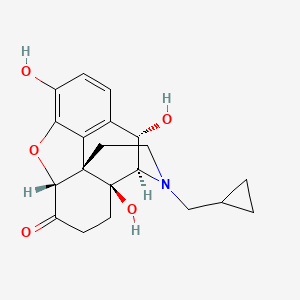
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
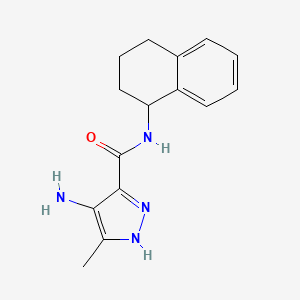


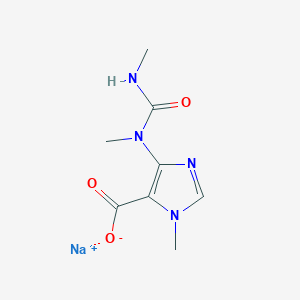

![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
